molecular formula C12H18Cl2N2O3 B14668025 2-((2-(4-Amino-3,5-dichlorophenyl)-2-hydroxyethyl)amino)-2-methyl-1,3-propanediol CAS No. 38339-19-4

2-((2-(4-Amino-3,5-dichlorophenyl)-2-hydroxyethyl)amino)-2-methyl-1,3-propanediol

Cat. No.: B14668025
CAS No.: 38339-19-4
M. Wt: 309.19 g/mol
InChI Key: KZEHRULXJCHZIT-UHFFFAOYSA-N
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Description

2-((2-(4-Amino-3,5-dichlorophenyl)-2-hydroxyethyl)amino)-2-methyl-1,3-propanediol is a compound of significant interest in the fields of chemistry and pharmacology

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(4-Amino-3,5-dichlorophenyl)-2-hydroxyethyl)amino)-2-methyl-1,3-propanediol involves multiple steps One common method includes the reaction of 4-amino-3,5-dichlorophenyl with an appropriate alkylating agent to introduce the hydroxyethyl groupThe final step involves the addition of the methyl-1,3-propanediol moiety under controlled conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific solvents to facilitate the reactions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-((2-(4-Amino-3,5-dichlorophenyl)-2-hydroxyethyl)amino)-2-methyl-1,3-propanediol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

2-((2-(4-Amino-3,5-dichlorophenyl)-2-hydroxyethyl)amino)-2-methyl-1,3-propanediol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((2-(4-Amino-3,5-dichlorophenyl)-2-hydroxyethyl)amino)-2-methyl-1,3-propanediol involves its interaction with specific molecular targets. It acts as a β2 agonist, stimulating adenylyl cyclase activity, which leads to the relaxation of smooth muscles in the bronchioles. This makes it effective as a bronchodilator in the treatment of asthma and other respiratory conditions .

Comparison with Similar Compounds

Similar Compounds

  • Clenproperol
  • Clenpenterol
  • Salbutamol

Uniqueness

2-((2-(4-Amino-3,5-dichlorophenyl)-2-hydroxyethyl)amino)-2-methyl-1,3-propanediol is unique due to its specific structural configuration, which imparts distinct pharmacokinetic properties. The presence of halogen atoms in its structure prevents rapid metabolic inactivation, leading to prolonged activity in biological systems .

Properties

CAS No.

38339-19-4

Molecular Formula

C12H18Cl2N2O3

Molecular Weight

309.19 g/mol

IUPAC Name

2-[[2-(4-amino-3,5-dichlorophenyl)-2-hydroxyethyl]amino]-2-methylpropane-1,3-diol

InChI

InChI=1S/C12H18Cl2N2O3/c1-12(5-17,6-18)16-4-10(19)7-2-8(13)11(15)9(14)3-7/h2-3,10,16-19H,4-6,15H2,1H3

InChI Key

KZEHRULXJCHZIT-UHFFFAOYSA-N

Canonical SMILES

CC(CO)(CO)NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O

Origin of Product

United States

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